![molecular formula C15H22N2O3 B1588922 Tert-butyl 4-hydroxy-4-(pyridin-2-YL)piperidine-1-carboxylate CAS No. 90606-75-0](/img/structure/B1588922.png)
Tert-butyl 4-hydroxy-4-(pyridin-2-YL)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-hydroxy-4-(pyridin-2-YL)piperidine-1-carboxylate, commonly known as TBHP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a radical initiator and antioxidant. TBHP is a piperidine derivative that contains a tert-butyl group and a pyridine ring.
Scientific Research Applications
Building Block in Organic Synthesis
This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds . It is used in the synthesis of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Mitsunobu Reaction
It is used in a synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction . The Mitsunobu reaction is an organic reaction that converts primary or secondary alcohols into esters, ethers, amines, and thioethers.
PROTAC Development
Tert-butyl 4-hydroxy-4-(pyridin-2-YL)piperidine-1-carboxylate is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
Tuberculosis Research
This compound has been mentioned in the context of research into Mycobacterium tuberculosis (Mtb), the causative organism of tuberculosis (TB) . The exact role of this compound in the research is not specified, but it’s possible that it could be used in the development of new treatments or diagnostic tools.
Chemical Properties and Safety
This compound has been characterized in terms of its chemical properties, including its molecular weight, empirical formula, and InChI key . It also has safety information available, including hazard statements and precautionary statements .
Commercial Availability
This compound is commercially available and can be purchased from various chemical suppliers . This availability facilitates its use in various research applications.
properties
IUPAC Name |
tert-butyl 4-hydroxy-4-pyridin-2-ylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-14(2,3)20-13(18)17-10-7-15(19,8-11-17)12-6-4-5-9-16-12/h4-6,9,19H,7-8,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMUWLOVHGXEMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474572 | |
Record name | tert-Butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-hydroxy-4-(pyridin-2-YL)piperidine-1-carboxylate | |
CAS RN |
90606-75-0 | |
Record name | tert-Butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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